

Structure and molecular formula of N-Boc-2-(4-bromophenyl)ethylamine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Boc-2-(4-bromophenyl)ethylamine
Cat. No.:	B111359

[Get Quote](#)

N-Boc-2-(4-bromophenyl)ethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-2-(4-bromophenyl)ethylamine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, molecular formula, physical properties, a representative synthetic protocol, and characteristic analytical data.

Chemical Structure and Properties

N-Boc-2-(4-bromophenyl)ethylamine, also known as tert-butyl (4-bromophenethyl)carbamate, is a white to yellow solid. The molecule consists of a 2-(4-bromophenyl)ethylamine backbone protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified.

Molecular Formula: C₁₃H₁₈BrNO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 300.19 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

The structure of **N-Boc-2-(4-bromophenyl)ethylamine** is visualized in the diagram below.

Molecular Structure of **N-Boc-2-(4-bromophenyl)ethylamine**

Physicochemical Properties

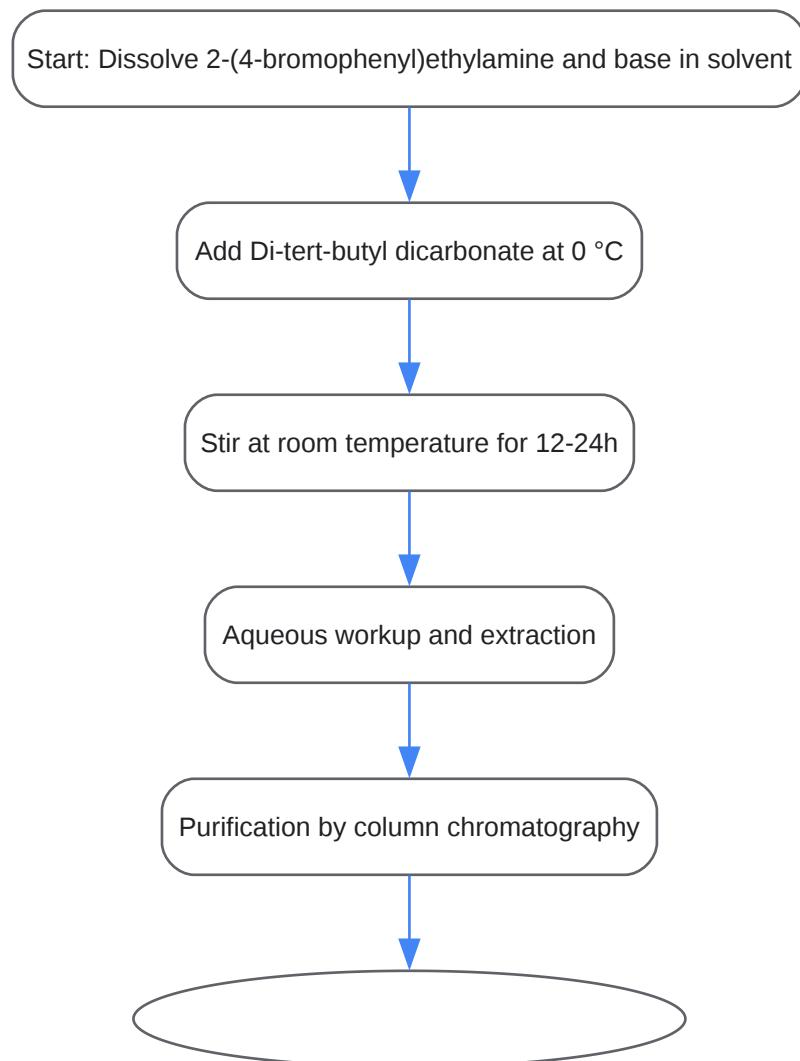
Property	Value	Reference
CAS Number	120157-97-3	[1] [4]
Melting Point	58-59 °C	[5]
Boiling Point (Predicted)	389.6 ± 25.0 °C	[5]
Density (Predicted)	1.286 ± 0.06 g/cm³	[5]
Appearance	White to Yellow Solid	
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	

Experimental Protocols

Synthesis of **N-Boc-2-(4-bromophenyl)ethylamine**

The following is a representative experimental protocol for the synthesis of **N-Boc-2-(4-bromophenyl)ethylamine** from 2-(4-bromophenyl)ethylamine. This procedure is based on standard Boc-protection methodologies for primary amines.[\[4\]](#)

Materials:


- 2-(4-bromophenyl)ethylamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (1.0 eq) in dichloromethane or THF.
- Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **N-Boc-2-(4-bromophenyl)ethylamine** as a solid.

Workflow for the Synthesis of **N-Boc-2-(4-bromophenyl)ethylamine**:

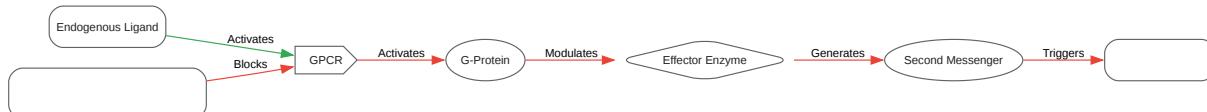
[Click to download full resolution via product page](#)

Synthetic Workflow

Analytical Characterization

The structure and purity of **N-Boc-2-(4-bromophenyl)ethylamine** are typically confirmed by a combination of spectroscopic methods. Below are the expected analytical data based on the compound's structure and data from similar compounds.

Analytical Technique	Expected Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.40 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.55 (br s, 1H, NH), 3.35 (q, 2H, CH ₂ -N), 2.75 (t, 2H, Ar-CH ₂), 1.45 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 155.8 (C=O), 138.5 (Ar-C), 131.7 (Ar-CH), 130.5 (Ar-CH), 120.5 (Ar-C-Br), 79.5 (C(CH ₃) ₃), 42.0 (CH ₂ -N), 35.5 (Ar-CH ₂), 28.4 (C(CH ₃) ₃)
FT-IR (KBr, cm ⁻¹)	v: 3350 (N-H stretch), 2975-2850 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend), 1485 (Ar C=C stretch), 1170 (C-O stretch), 1010 (C-Br stretch)
Mass Spectrometry (ESI-MS)	m/z: 300.0 [M+H] ⁺ , 322.0 [M+Na] ⁺


Applications in Research and Development

N-Boc-2-(4-bromophenyl)ethylamine is a valuable building block in medicinal chemistry and drug discovery. The Boc-protected amine allows for selective functionalization at the aromatic ring via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, utilizing the bromo substituent. Following the desired modifications, the Boc group can be readily removed under acidic conditions to reveal the primary amine for further derivatization.

This compound and its derivatives are used in the synthesis of a variety of biologically active molecules, including inhibitors of enzymes and modulators of receptors. For instance, it has been used as a reagent in the preparation of dual inhibitors of cysteine protease falcipain-2 and *Plasmodium falciparum* dihydrofolate reductase, which are crucial for malarial parasites.[5][6] It is also utilized in the synthesis of indole-2-carboxamides as novel allosteric modulators of the cannabinoid (CB-1) receptor.[5][6]

Signaling Pathway Context (Hypothetical Application):

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from **N-Boc-2-(4-bromophenyl)ethylamine** might act as an antagonist to a G-protein coupled receptor (GPCR).

[Click to download full resolution via product page](#)

Hypothetical Drug Action

Safety Information

N-Boc-2-(4-bromophenyl)ethylamine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Tert-butyl 4-bromophenethyl(ethyl)carbamate | C15H22BrNO2 | CID 129626470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. t-Butyl 1-(4-bromophenyl)cyclopropylcarbamate synthesis - chemicalbook [chemicalbook.com]
- 5. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | 120157-97-3 [amp.chemicalbook.com]

- To cite this document: BenchChem. [Structure and molecular formula of N-Boc-2-(4-bromophenyl)ethylamine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111359#structure-and-molecular-formula-of-n-boc-2-4-bromophenyl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com